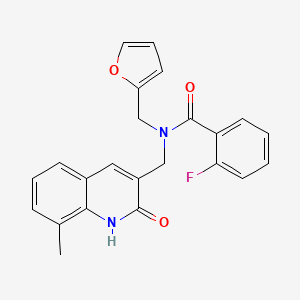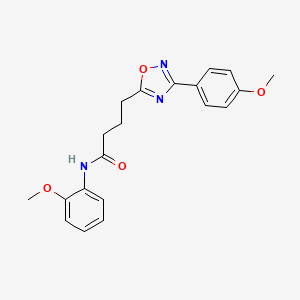
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a heterocyclic compound that contains an oxadiazole ring and a butanamide moiety.
Mécanisme D'action
The mechanism of action of MOB is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
MOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MOB can inhibit the production of prostaglandins, which are involved in the inflammatory response. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In animal studies, MOB has been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
MOB has several advantages for lab experiments, including its high purity and stability. MOB is also relatively easy to synthesize, making it a cost-effective option for researchers. However, MOB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of MOB. One area of interest is the development of MOB-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of MOB derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of MOB and its potential applications in various fields.
Conclusion:
In conclusion, MOB is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a fluorescent probe and building block for the synthesis of organic semiconductors. While MOB has several advantages for lab experiments, including its high purity and stability, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the potential of MOB in various fields and to develop improved MOB derivatives for use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of MOB involves the condensation of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form the intermediate, which is then reacted with ethyl 4-bromobutyrate to yield MOB. The reaction proceeds under mild reaction conditions and yields high purity MOB.
Applications De Recherche Scientifique
MOB has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. MOB has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-12-10-14(11-13-15)20-22-19(27-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)26-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGIUBUPPHPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


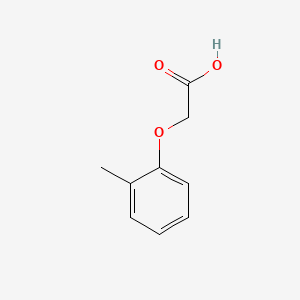

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
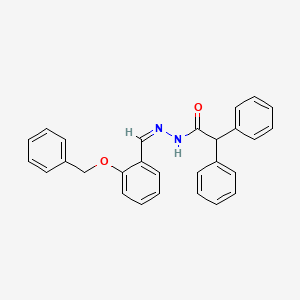

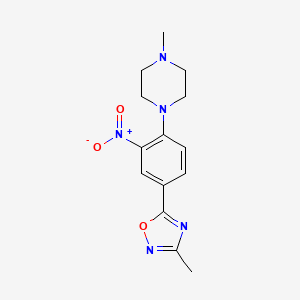
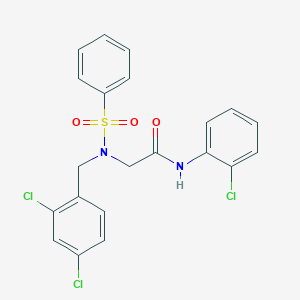
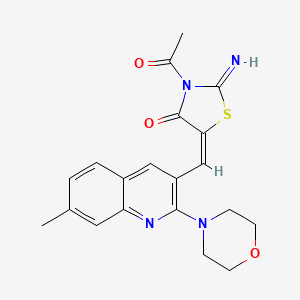
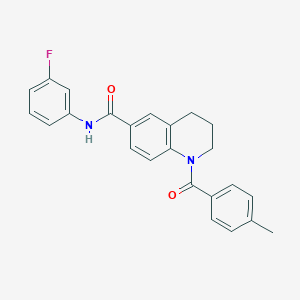
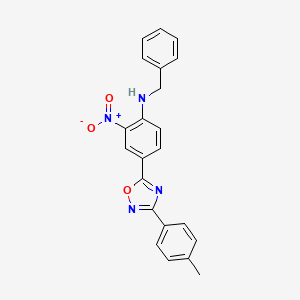
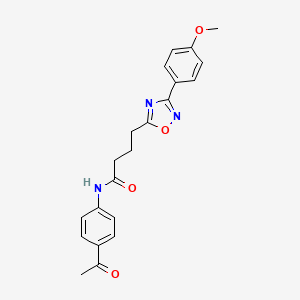
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
